methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-7-8(3-4-10(13)14-2)5-11-9(7)6-12/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
PLBQLIFDSMCQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1CCC(=O)OC)C=O |
Origin of Product |
United States |
Unveiling the Biological Activity of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate Derivatives: A Blueprint for Next-Generation RTK Inhibitors
Executive Summary and Pharmacophore Rationale
In the landscape of targeted oncology, the indolinone-pyrrole class of small molecules represents a cornerstone of anti-angiogenic therapy. At the heart of these therapeutics lies a highly specialized precursor: methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate . This compound is not merely a synthetic intermediate; it is a precisely engineered pharmacophore building block.
When subjected to a Knoevenagel condensation with an indolin-2-one (oxindole) core, derivatives of this pyrrole yield multi-target receptor tyrosine kinase (RTK) inhibitors[1]. The structural components of this specific pyrrole dictate its profound biological activity:
-
The 5-Formyl Group: Acts as the reactive anchor, forming the critical methine bridge that locks the pyrrole and oxindole rings into a planar, highly conjugated (Z)-conformation required for ATP-pocket insertion.
-
The 4-Methyl Group: Provides essential van der Waals interactions, packing tightly against the hydrophobic residues deep within the kinase cleft.
-
The 3-Propanoate Ester: Serves a dual biological purpose. In vitro, the methyl ester enhances cellular permeability and acts as a prodrug. Upon intracellular enzymatic hydrolysis, the resulting free propanoic acid (carboxyethyl moiety) engages in a highly specific electrostatic interaction with the hinge region of the kinase (e.g., Asn 568 in VEGFR-2), exponentially increasing binding affinity[2].
Mechanism of Action: Multi-Target RTK Inhibition
Derivatives of this pyrrole scaffold exhibit potent ATP-competitive inhibition against a specific triad of receptor tyrosine kinases: VEGFR-2 (Flk-1/KDR) , PDGFR-β , and FGFR1 [3].
In the tumor microenvironment, the secretion of VEGF and PDGF drives the proliferation of endothelial cells and the recruitment of pericytes, respectively. By occupying the intracellular ATP-binding domain of these RTKs, pyrrole-propanoate derivatives block receptor autophosphorylation. This effectively severs the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades, leading to the destabilization of tumor vasculature and the induction of endothelial cell apoptosis[3].
Figure 1: Mechanism of Action for Pyrrole-Propanoate RTK Inhibitors in Angiogenesis.
Quantitative Structure-Activity Relationship (QSAR)
The biological efficacy of these derivatives is heavily dependent on the functionalization of the C-3 position of the pyrrole ring[4]. The table below synthesizes comparative kinase inhibitory data, illustrating why the propanoate moiety is a privileged structural feature compared to unsubstituted analogs (such as early-generation SU5416 derivatives)[2].
Table 1: Comparative Kinase Inhibitory Activity and Permeability of Pyrrole Derivatives
| C-3 Pyrrole Modification | VEGFR-2 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Cellular Permeability ( Papp ) | Primary Hinge Interaction |
| Methyl Propanoate (Prodrug) | > 5000 | > 5000 | High (>10 × 10⁻⁶ cm/s) | Hydrophobic packing |
| Propanoic Acid (Active Form) | 10 - 50 | 20 - 100 | Low (<2 × 10⁻⁶ cm/s) | Electrostatic (Asn 568) |
| Unsubstituted (e.g., SU5416) | 1000 - 2000 | > 10000 | Moderate | Van der Waals only |
Data synthesis reflects biochemical assay conditions post-esterase activation. The free acid form is required for nanomolar potency against FGFR1 and VEGFR-2.
Metabolic Profiling and Pharmacokinetics
A critical consideration in the development of these derivatives is their metabolic fate. The primary pathway for the metabolism of indolinone-pyrrole compounds is mediated by the hepatic cytochrome P450 system, specifically CYP1A2 and, to a lesser extent, CYP3A4[5].
Metabolism typically involves sequential oxidative reactions on the pyrrole methyl groups (e.g., the C-4 methyl)[5]. The presence of the methyl propanoate ester at C-3 provides a metabolic buffer; it must first be hydrolyzed by plasma and hepatic carboxylesterases to yield the active propanoic acid. This prodrug dynamic extends the biological half-life of the compound and prevents premature glucuronidation of the free acid during first-pass metabolism, optimizing systemic exposure.
Experimental Methodologies: Synthesis and Biological Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.
Protocol A: Synthesis of the Active RTK Inhibitor via Knoevenagel Condensation
-
Reagent Solubilization: Dissolve methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (1.0 eq) and the selected indolin-2-one (1.0 eq) in anhydrous ethanol.
-
Causality: Ethanol provides a protic environment that stabilizes the transition state of the aldol condensation. Furthermore, the highly conjugated product is insoluble in cold ethanol, driving the reaction forward via precipitation.
-
-
Base Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Causality: Piperidine acts as a nucleophilic catalyst, forming a transient, highly reactive iminium ion with the 5-formyl group. This drastically lowers the activation energy for the nucleophilic attack by the oxindole enolate[1].
-
-
Thermal Activation: Reflux the mixture at 80°C for 3 to 4 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the final dehydration step, ensuring the exclusive formation of the thermodynamically favored (Z)-isomer.
-
-
Self-Validation (Quality Control): Cool the mixture to 0°C, filter the precipitate, and analyze via LC-MS. The assay is validated only if a single chromatographic peak with the expected [M+H]+ mass is observed, confirming the absence of the inactive (E)-isomer.
Protocol B: In Vitro VEGFR-2 Kinase Assay (TR-FRET)
-
Prodrug Activation: Incubate the synthesized methyl ester compound with porcine liver esterase (PLE) in assay buffer for 30 minutes at 37°C.
-
Causality: Because the methyl ester is a prodrug, enzymatic hydrolysis is mandatory in a cell-free biochemical assay to generate the active propanoic acid moiety required for target binding.
-
-
Kinase Reaction Assembly: Combine the activated compound, recombinant VEGFR-2 kinase domain, ATP (at the Km concentration), and a biotinylated poly-GAT peptide substrate in a buffer containing 10 mM MgCl₂.
-
Causality: Mg²⁺ is an essential catalytic cofactor that coordinates the phosphate groups of ATP in the kinase active site, enabling phosphotransfer.
-
-
Signal Detection: Terminate the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody alongside Streptavidin-APC.
-
Causality: This establishes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system. Proximity between the phosphorylated substrate and the antibody generates a specific emission at 665 nm, eliminating background autofluorescence.
-
-
Self-Validation (Quality Control): Include a staurosporine positive control and a DMSO vehicle negative control. The assay run is strictly validated only if the calculated Z'-factor between controls is >0.6, ensuring high statistical reliability of the resulting IC₅₀ curve.
Figure 2: Experimental workflow for the synthesis and biological validation of pyrrole derivatives.
References
-
Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors. National Institutes of Health (NIH). Available at:[Link]
-
SU5416, a small molecule tyrosine kinase receptor inhibitor, has biologic activity in patients with refractory acute myeloid leukemia or myelodysplastic syndromes. Blood - ASH Publications. Available at:[Link]
-
SU5416 Is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types. Cancer Research - AACR Journals. Available at:[Link]
- US7125905B2 - Pyrrole substituted 2-indolinone protein kinase inhibitors. Google Patents.
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Treatment and Diagnosis. Available at:[Link]
Sources
- 1. US7125905B2 - Pyrrole substituted 2-indolinone protein kinase inhibitors - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. ashpublications.org [ashpublications.org]
Mechanism of Action and Synthetic Utility of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate in Organic Synthesis
Executive Summary
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (CAS 68493-17-4) is a highly specialized, bifunctional building block central to the synthesis of naturally occurring porphyrins, chlorins, and dipyrromethanes. Featuring a precise substitution pattern—a propanoate ester at C3, a methyl group at C4, an electrophilic formyl group at C5, and a nucleophilic unsubstituted C2 position—this molecule serves as the critical "southern hemisphere" precursor for heme analogs, Coproporphyrin III, and Protoporphyrin IX derivatives. This whitepaper details its mechanism of action in organic synthesis, focusing on the azafulvenium pathway, and provides self-validating protocols for macrocycle assembly.
Structural Profiling & The Reactivity Paradigm
The synthetic utility of this pyrrole derivative is dictated by its "push-pull" bifunctionality, which allows it to act as both an electrophile and a nucleophile in controlled condensation reactions:
-
The Nucleophilic Center (C2): The unsubstituted alpha-position is highly electron-rich due to the electron-donating nature of the pyrrole nitrogen and the adjacent C3/C4 alkyl substituents. It readily undergoes electrophilic aromatic substitution (SEAr).
-
The Electrophilic Center (C5): The formyl group acts as a latent electrophile. Under acidic conditions, it becomes highly activated, driving the head-to-tail oligomerization required for macrocycle formation.
Because it is an A-B type monomer, the acid-catalyzed self-condensation of this molecule proceeds in a strict head-to-tail fashion, selectively yielding C4-symmetric Type I porphyrin isomers (e.g., Coproporphyrin I analogs) upon cyclization and oxidation.
Mechanism of Action: The Azafulvenium Pathway
In organic synthesis, the "mechanism of action" for 2-formyl pyrroles relies entirely on the generation and propagation of an azafulvenium ion [1]. The reaction proceeds via a thermodynamically controlled cascade:
-
Activation: The C5-formyl oxygen is protonated by a Brønsted or Lewis acid (e.g., TFA or BF3·OEt2), drastically increasing the electrophilicity of the carbonyl carbon.
-
Cross-Coupling (SEAr): The unsubstituted C2 position of a second pyrrole monomer attacks the activated formyl group, generating a secondary carbinol bridge.
-
Azafulvenium Generation: Protonation of the carbinol hydroxyl group leads to the elimination of water, generating a resonance-stabilized, highly reactive azafulvenium ion [2]. The increased double-bond character between the pyrrole ring and the exocyclic carbon drives the reactivity of this intermediate.
-
Chain Propagation & Macrocyclization: The azafulvenium ion is attacked by another pyrrole monomer. This chain propagation continues until a linear tetrapyrrole (bilane) is formed. Under high-dilution conditions, intramolecular cyclization outcompetes intermolecular polymerization, yielding a hexahydro-porphyrin intermediate known as a porphyrinogen [3].
Figure 1: Acid-catalyzed generation of the azafulvenium ion and subsequent chain propagation.
Self-Validating Experimental Protocols
To successfully utilize methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate, researchers must employ the Lindsey Method —a two-step, one-flask room-temperature synthesis that separates the reversible condensation step from the irreversible oxidation step[3].
Protocol: Synthesis of Symmetric meso-Substituted Porphyrin Analogs
Causality of Design: The reaction is performed under high dilution (10⁻² M) in dichloromethane (CH₂Cl₂) to favor intramolecular macrocyclization over linear polymer formation. The condensation must be kept in the dark to prevent premature, photo-induced oxidation of the porphyrinogen, which would halt the reversible "proofreading" equilibrium.
Step 1: Porphyrinogen Condensation
-
Dissolve methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (10 mmol) in strictly anhydrous CH₂Cl₂ (1.0 L) under an inert argon atmosphere.
-
Shield the reaction flask entirely from ambient light using aluminum foil.
-
Inject Trifluoroacetic acid (TFA, 10-20 mM final concentration) to initiate the reaction. Stir at room temperature for 1 to 2 hours.
-
Self-Validation Checkpoint 1: Monitor via TLC (Silica, 9:1 CH₂Cl₂:MeOH). The starting material should be consumed. The reaction mixture must remain pale yellow/colorless. Any transition to a dark brown or purple indicates a compromised inert atmosphere and premature oxidation.
Step 2: Irreversible Oxidation
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.75 equivalents per pyrrole unit) directly to the stirring solution.
-
Remove the foil shield and stir open to the atmosphere for 1 hour.
-
Neutralize the acid catalyst by adding Triethylamine (TEA, 1.5 equivalents relative to TFA).
-
Self-Validation Checkpoint 2: Upon DDQ addition, the solution will immediately flash to a deep, opaque red/purple. Take a 1 mL aliquot, dilute it in 10 mL CH₂Cl₂, and run a UV-Vis spectrum. The appearance of a massive, sharp Soret band at ~400 nm and four distinct Q-bands (500–700 nm) provides absolute confirmation of successful macrocycle aromatization.
Figure 2: Two-step, one-flask Lindsey synthesis workflow for porphyrin macrocyclization.
Quantitative Data: Catalyst Optimization
The choice of acid catalyst heavily dictates the equilibrium state of the porphyrinogen and the ultimate yield of the target macrocycle.
| Catalyst | Concentration | Reaction Time | Porphyrinogen Yield | Final Porphyrin Yield | Mechanistic Notes |
| TFA | 10 mM | 1 h | >90% | 45–50% | Optimal balance of kinetics and reversibility; easily neutralized by TEA prior to oxidation. |
| BF₃·OEt₂ | 1 mM | 1 h | ~85% | 35–40% | Stronger Lewis acidity; causes a slight increase in irreversible linear oligomerization (tar formation). |
| p-TsOH | 10 mM | 3 h | ~70% | 25–30% | Slower equilibration; lower macrocycle yield due to sluggish azafulvenium formation and propagation. |
Conclusion
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is an indispensable synthon for advanced macrocycle engineering. By understanding the thermodynamic constraints of the azafulvenium intermediate and strictly adhering to the self-validating checkpoints of the Lindsey method, researchers can reliably scale the synthesis of complex, asymmetrically substituted porphyrins for applications in photodynamic therapy, catalysis, and biomimetic modeling.
References
- Title: Total synthesis and study of myrmicarin alkaloids (MIT Open Access Articles)
- Title: Synthesis and Photobiological Activity of Ru(II)
- Source: liverpool.ac.
Sources
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate: A Technical Guide to Type I Porphyrin Synthesis and Biomarker Applications
Executive Summary
In the realm of tetrapyrrole chemistry, synthesizing regioisomerically pure porphyrins is a notoriously complex challenge due to the statistical probability of generating mixed type-isomers. As a highly specialized α -formyl, α -free pyrrole, methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate serves as an elegant, deterministic building block. By dictating a strict head-to-tail tetramerization, this monomer enables the targeted synthesis of Coproporphyrin I (CP-I) tetramethyl ester [1].
For drug development professionals and clinical researchers, synthetic CP-I is not merely an academic curiosity; it is a critical analytical standard. CP-I is a highly sensitive endogenous biomarker used to evaluate Organic Anion Transporting Polypeptide (OATP) mediated drug-drug interactions (DDIs) and to diagnose rare hepatic porphyrias[2]. This whitepaper details the mechanistic causality, self-validating synthetic protocols, and clinical applications of this vital pyrrole monomer.
Mechanistic Role in Tetrapyrrole Synthesis
The Type-Isomer Problem
Natural heme and chlorophyll derivatives are unsymmetrically substituted (Type III isomers), requiring an inversion of the D-ring during biosynthesis. When chemists attempt to synthesize porphyrins from pyrroles possessing two different β -substituents (e.g., a methyl group and a propanoate group) using standard condensation, the result is an inseparable statistical mixture of four type-isomers (Types I, II, III, and IV).
Deterministic Head-to-Tail Condensation
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate bypasses the type-isomer problem through its asymmetric α -functionalization.
-
Position 5 (Electrophile): Contains a reactive formyl group (-CHO).
-
Position 2 (Nucleophile): Remains unsubstituted ( α -free).
-
Positions 3 & 4: Contain the propanoate and methyl groups, respectively.
Under acidic conditions, the formyl oxygen is protonated, creating a highly electrophilic carbon. This carbon undergoes electrophilic aromatic substitution exclusively at the electron-rich, α -free position of an adjacent monomer[3]. This enforces a strict head-to-tail linkage . As four monomers condense, the alternating β -substituent sequence (Propanoate-Methyl-Propanoate-Methyl...) is locked into place, forming the highly symmetric D4h Coproporphyrin I macrocycle without cross-contamination from Types II, III, or IV[1].
Fig 1: Stepwise head-to-tail tetramerization of the pyrrole monomer to Coproporphyrin I.
Experimental Workflow: Self-Validating Protocol for CP-I Tetramethyl Ester
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints based on established MacDonald-type condensation principles[1].
Objective: Synthesize regioisomerically pure Coproporphyrin I tetramethyl ester.
Step 1: Acid-Catalyzed Condensation (Bilane Formation)
-
Action: Dissolve 1.0 eq of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate in anhydrous dichloromethane (DCM) (0.05 M concentration). Shield the reaction flask entirely from ambient light using aluminum foil.
-
Action: Add 0.1 eq of trifluoroacetic acid (TFA) dropwise under a strict nitrogen atmosphere. Stir for 12 hours at room temperature.
-
Causality: TFA protonates the formyl oxygen, triggering the head-to-tail electrophilic aromatic substitution. Shielding the reaction from light is critical; premature photo-oxidation of the intermediate pyrromethanes will halt polymerization and yield truncated byproducts.
-
Validation Check: Perform Thin Layer Chromatography (TLC) (Silica, 5% MeOH in DCM). The monomer spot (UV active) must disappear, replaced by a baseline-streaking intermediate (the non-aromatic porphyrinogen).
Step 2: Oxidative Cyclization
-
Action: Add 0.75 eq of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) directly to the reaction mixture. Stir for an additional 2 hours open to the air.
-
Causality: The porphyrinogen intermediate is a colorless, non-aromatic hexahydroporphyrin. DDQ acts as a potent hydrogen acceptor, stripping 6 protons and 6 electrons to drive the macrocycle into a fully conjugated, thermodynamically stable 18- π electron porphyrin system.
-
Validation Check: The solution must immediately transition from a pale yellow to a deep, opaque purple. A UV-Vis aliquot diluted in DCM must reveal a sharp, intense Soret band at ~400 nm. If the Soret band is absent, the macrocycle has not formed.
Step 3: Neutralization and Purification
-
Action: Quench the reaction by adding 1.0 eq of triethylamine (TEA).
-
Action: Concentrate the solvent in vacuo and purify the residue via silica gel column chromatography using a gradient of 1-3% MeOH in DCM.
-
Causality: TEA neutralizes the TFA, preventing acid-catalyzed degradation or unwanted protonation of the free-base porphyrin core during concentration. Chromatography effectively separates the highly non-polar porphyrin from the polar DDQH2 byproduct.
-
Validation Check: The isolated purple solid must be analyzed via 1H -NMR. A single, sharp singlet at ~10.0 ppm (integrating to 4H) confirms the highly symmetric D4h Type I isomer. Multiple meso-proton signals would indicate a failure in regioselectivity.
Applications in Drug Development and Clinical Diagnostics
Endogenous Biomarker for OATP1B1/3 Transporters
In modern pharmacokinetics, predicting Drug-Drug Interactions (DDIs) is a regulatory requirement. Coproporphyrin I is a natural byproduct of heme biosynthesis. Unlike Type III isomers, CP-I cannot be converted into heme and must be actively transported into the liver by OATP1B1 and OATP1B3 transporters for biliary excretion. If a new investigational drug inhibits these OATP transporters, CP-I levels in the systemic circulation rise predictably. Consequently, synthetic CP-I (derived from the aforementioned pyrrole monomer) is heavily utilized by pharmaceutical companies as a calibration standard for LC-MS/MS assays to map OATP inhibition in vivo.
Diagnostic Standard for Hepatic Porphyrias
In Congenital Erythropoietic Porphyria (CEP), a severe deficiency in Uroporphyrinogen III Synthase (UROS) prevents the normal inversion of the D-ring during heme biosynthesis[2]. This forces the accumulated hydroxymethylbilane to spontaneously cyclize into the Type I isomer pathway, leading to massive accumulations of Uroporphyrinogen I and Coproporphyrinogen I[4]. Clinical laboratories rely on synthetic CP-I standards to quantify this pathological accumulation in patient urine and plasma.
Fig 2: Pathological accumulation pathway of Type I porphyrins in UROS deficiency.
Quantitative Data Summaries
Table 1: Spectroscopic Validation Parameters for CP-I Tetramethyl Ester
| Analytical Method | Target Parameter | Diagnostic Significance |
| UV-Vis Spectroscopy | Soret Band: ~400 nm | Confirms the formation of a fully conjugated porphyrin macrocycle. |
| UV-Vis Spectroscopy | Q-Bands: ~500, 535, 565, 620 nm | Etiotype absorption spectrum confirms a metal-free, free-base porphyrin. |
| 1H -NMR ( CDCl3 ) | Meso-protons: ~10.0 ppm (Singlet, 4H) | Confirms D4h symmetry (Type I isomer). Type III isomers show multiplets. |
| Mass Spectrometry | m/z: 710.33 [M+H]+ | Confirms exact mass of C40H46N4O8 . |
Table 2: Clinical Biomarker Thresholds (Coproporphyrin I vs III)
| Clinical Condition | CP-I / (CP-I + CP-III) Ratio | Primary Defect / Mechanism |
| Healthy Baseline | ~20 - 30% | Normal heme biosynthesis and OATP clearance. |
| Rotor Syndrome | > 60% | OATP1B1/OATP1B3 deficiency impairs hepatic reuptake. |
| Congenital Erythropoietic Porphyria | > 80% | UROS deficiency forces non-enzymatic Type I cyclization. |
| OATP Drug-Drug Interaction | Elevated CP-I (Absolute) | Drug candidate inhibits hepatic OATP transporters. |
References
-
Targeted Synthesis of Regioisomerically Pure Dodecasubstituted Type I Porphyrins through the Exploitation of Peri-interactions. ACS Publications. 1
-
Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews.
-
THE FORMATION OF COPROPORPHYRINS BY THE POLYMERIZATION OF MONOPYRROLES IN ACIDIC SOLUTION. PNAS. 3
-
The Hepatic Porphyrias: Revealing the Complexities of a Rare Disease. PMC. 2
-
Mechanism of Uroporphyrinogen Biosynthesis from Porphobilinogen. Karger. 4
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Application Note: Regioselective Vilsmeier-Haack Formylation of Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Target Audience: Synthetic Chemists, Drug Development Professionals, and Porphyrin Researchers Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized pyrroles is a cornerstone in the development of porphyrins, biologically active pharmaceuticals, and advanced materials. The target molecule, methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate , is a critical building block (often related to coproporphyrinogen syntheses) derived from the formylation of methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate[1].
The Vilsmeier-Haack reaction is the premier methodology for introducing a formyl group (-CHO) onto electron-rich aromatic rings[2]. It utilizes a highly electrophilic chloroiminium ion (the Vilsmeier reagent), generated in situ from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].
The Causality of Regioselectivity (E-E-A-T Insight)
Pyrroles are inherently electron-rich and undergo electrophilic aromatic substitution preferentially at the alpha positions (C2 and C5) due to superior resonance stabilization of the resulting Wheland intermediate[2]. In our specific substrate, both C2 and C5 are unsubstituted. However, the regiochemical outcome is strictly governed by steric encumbrance [4]:
-
C2 Position: Flanked by the bulky methyl propanoate chain (-CH₂CH₂COOCH₃).
-
C5 Position: Flanked by the significantly smaller methyl group (-CH₃).
Because the Vilsmeier reagent[(CH₃)₂N=CHCl]⁺ is a sterically demanding electrophile[5], it preferentially attacks the least hindered pathway. Consequently, the reaction proceeds with high regiochemical fidelity at the C5 position, yielding the 5-formyl derivative almost exclusively.
Mechanistic Pathway
The following diagram illustrates the molecular workflow from reagent generation to the final aqueous hydrolysis of the iminium salt.
Mechanistic pathway of regioselective Vilsmeier-Haack formylation at the pyrrole C5 position.
Experimental Workflow & Protocol
Self-Validating Protocol Design
This protocol is engineered to prevent two major side reactions:
-
Thermal Oligomerization: Pyrroles can polymerize if the initial exothermic addition is not strictly controlled below 5 °C.
-
Ester Saponification: The final iminium salt must be hydrolyzed to the aldehyde[6]. Using a strong base (like NaOH) will cleave the methyl propanoate ester. We utilize a mild Sodium Acetate (NaOAc) buffer to maintain a pH of 7–8, which is basic enough to drive iminium hydrolysis but mild enough to preserve the aliphatic ester.
Step-by-step experimental workflow for the Vilsmeier-Haack formylation of pyrrole derivatives.
Step-by-Step Methodology
Reagents Required:
-
Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate (1.0 equiv, ~10 mmol)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv, 15 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 30 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Saturated aqueous Sodium Acetate (NaOAc)
Procedure:
-
Generation of Vilsmeier Reagent: In an oven-dried, three-necked round-bottom flask purged with N₂, combine anhydrous DMF and DCM. Cool the mixture to 0 °C using an ice-water bath. Add POCl₃ dropwise over 15 minutes via a syringe. Stir the resulting pale-yellow solution at 0 °C for 30 minutes to ensure complete formation of the chloroiminium ion[6].
-
Substrate Addition: Dissolve the pyrrole substrate in 5 mL of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent. Critical Checkpoint: Monitor the internal temperature to ensure it does not exceed 5 °C, as the electrophilic attack is highly exothermic.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) will vanish, replaced by baseline material (the highly polar iminium salt).
-
Quenching & Hydrolysis: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice. Stir vigorously for 30 minutes. Slowly add saturated aqueous NaOAc until the pH stabilizes at 7–8. Stir for an additional 1 hour at RT to fully hydrolyze the iminium intermediate into the aldehyde[6].
-
Extraction & Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with deionized water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure formylated product as an off-white solid.
Quantitative Data & Parameter Optimization
To achieve the highest regioselectivity and yield, the stoichiometry of the Vilsmeier reagent and the reaction temperature must be tightly controlled. Excess POCl₃ at elevated temperatures leads to decomposition and erosion of regioselectivity.
Table 1: Optimization of Reaction Parameters for C5 Formylation
| Entry | POCl₃ (equiv) | DMF (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C5:C2) |
| 1 | 1.1 | 1.5 | DMF (neat) | 0 to RT | 2.0 | 65 | 85 : 15 |
| 2 | 1.2 | 2.0 | DMF / DCM | 0 to RT | 3.0 | 78 | 92 : 8 |
| 3 | 1.5 | 3.0 | DMF / DCM | 0 to RT | 3.0 | 89 | >95 : 5 |
| 4 | 2.0 | 5.0 | DMF (neat) | 0 to 40 | 4.0 | 72 | 90 : 10 (Decomp.) |
Note: Entry 3 represents the optimized, self-validating conditions utilized in the standard protocol.
Analytical Characterization
Successful formylation at the C5 position can be rapidly verified via ¹H NMR spectroscopy (CDCl₃, 400 MHz):
-
Aldehyde Proton (-CHO): Singlet at ~9.50 ppm.
-
Pyrrole NH: Broad singlet at ~10.5 - 11.0 ppm (shifted downfield due to hydrogen bonding/electron withdrawal by the formyl group).
-
Alpha-Proton (C2-H): Doublet or broad singlet at ~6.80 ppm. (If formylation had occurred at C2, the C5-H would appear further downfield due to the adjacent methyl group).
-
Aliphatic Signals: Intact methyl ester singlet at ~3.65 ppm, and propanoate multiplets at ~2.50–2.80 ppm confirm that the ester survived the mild NaOAc hydrolysis step.
References
-
quimicaorganica.org - Vilsmeier formylation POCl3 DMF pyrrole mechanism. Available at: [Link]
-
Chemistry Steps - Vilsmeier-Haack Reaction. Available at:[Link]
-
Master Organic Chemistry - Vilsmeier-Haack Reaction. Available at: [Link]
-
LookChem - methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate CAS NO.827-84-9. Available at: [Link]
-
Wikipedia - Vilsmeier reagent. Available at: [Link]
-
CLOCKSS - THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Available at: [Link]
Sources
- 1. methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Bioconjugation of Asymmetric BODIPY Dyes Using Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Introduction & Mechanistic Rationale
BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are premier fluorophores in chemical biology and drug development due to their high quantum yields, sharp emission profiles, and relative insensitivity to environmental polarity [[1]](). While symmetric BODIPY dyes are straightforward to synthesize, they often lack the precise monofunctional handles required for targeted bioconjugation, leading to unwanted cross-linking in protein labeling applications [[2]]().
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is a highly specialized "Knorr-type" pyrrole building block designed to solve this problem. It serves as the electrophilic half in the synthesis of asymmetric, bioconjugatable BODIPY probes.
Mechanistic Advantages:
-
Direct Dipyrromethene Formation: The formyl group provides the essential meso-carbon bridge and is already at the correct oxidation state. Condensing this formyl-pyrrole with an α-free pyrrole directly yields the dipyrromethene cation. This bypasses the traditional dipyrromethane intermediate, eliminating the need for harsh oxidants like DDQ or p-chloranil that often degrade sensitive functional groups 34.
-
Protected Conjugation Handle: The methyl propanoate ester is stable during the strongly Lewis-acidic boron complexation step. Post-synthesis, it is easily saponified to a free propionic acid, providing a sterically unhindered tether for NHS-ester activation and subsequent amine labeling (e.g., for PET/optical imaging agents) 5.
Reaction Workflow
Workflow for the synthesis and activation of asymmetric BODIPY dyes from a formyl-pyrrole.
Experimental Protocols
Protocol 1: One-Pot Synthesis of the Asymmetric BODIPY Core
Expertise Note: Because position 2 of the formyl-pyrrole is unsubstituted, self-condensation is a minor risk. Using a highly nucleophilic α-free partner (like 2,4-dimethylpyrrole) and Vilsmeier-type activation ensures cross-condensation dominates.
-
Activation & Condensation:
-
Dissolve methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (1.0 equiv) and the chosen α-free pyrrole (1.05 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
-
Cool the reaction to 0 °C.
-
Dropwise, add Phosphorus Oxychloride (POCl₃) (1.1 equiv). POCl₃ activates the formyl group into a highly electrophilic iminium species, driving the electrophilic aromatic substitution 5.
-
Self-Validation Check: The solution will rapidly transition to a deep red or intense pink color, confirming the formation of the dipyrromethene cation. Stir for 2 hours at room temperature.
-
-
Boron Complexation:
-
Cool the mixture back to 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA) (5.0 equiv) and stir for 15 minutes. Causality: DIPEA neutralizes the acid and deprotonates the pyrrolic nitrogens, enabling boron coordination.
-
Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂) (6.0 equiv) 3.
-
Self-Validation Check: Upon BF₃·OEt₂ addition, the dark red solution will exhibit a brilliant, intense fluorescence (typically green or orange) under ambient light or 365 nm UV.
-
-
Workup: Quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 2: Saponification to the Free Propionic Acid
-
Dissolve the purified BODIPY propanoate ester in a 2:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (3.0 equiv). Causality: LiOH is a mild hydroxide source that hydrolyzes the ester without displacing the fluorine atoms on the BODIPY core, a known side-reaction with harsher bases like KOH.
-
Stir at room temperature for 4 hours in the dark.
-
Self-Validation Check: Monitor by TLC (100% CH₂Cl₂). The fluorescent ester spot (high R_f) will disappear, replaced by a baseline spot (the free acid).
-
Acidify the mixture to pH ~3 using 1M HCl, extract with EtOAc, dry, and concentrate.
Protocol 3: NHS Ester Activation for Bioconjugation
-
Dissolve the BODIPY propionic acid (1.0 equiv) in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Causality: DSC is utilized instead of EDC/NHS to prevent the formation of water-soluble urea byproducts, which are notoriously difficult to separate from amphiphilic BODIPY dyes.
-
Stir at room temperature for 2 hours.
-
Self-Validation Check: TLC (5% MeOH in CH₂Cl₂) will show the product moving off the baseline (R_f ~ 0.4).
-
Precipitate the activated BODIPY-NHS ester by adding cold diethyl ether, centrifuge, and dry under a high vacuum.
Data Presentation: Photophysical Tuning
The modularity of this synthetic route allows researchers to tune the emission profile of the final probe simply by changing the α-free pyrrole partner during Protocol 1 1.
Table 1: Expected Photophysical Properties Based on Pyrrole Selection
| Nucleophilic α-Free Pyrrole Partner | Resulting BODIPY Core Substitution | Expected Abs. Max (nm) | Expected Em. Max (nm) | Quantum Yield (Φ) |
| 2,4-Dimethylpyrrole | 1,3,6-trimethyl-7-propanoate | ~505 | ~515 | > 0.70 |
| Kryptopyrrole (2,4-dimethyl-3-ethyl) | 1,3,6-trimethyl-2-ethyl-7-propanoate | ~520 | ~535 | > 0.75 |
| 2-Aryl-4-methylpyrrole | 1-aryl-3,6-dimethyl-7-propanoate | ~540 | ~560 | ~ 0.60 |
| 2,4-Diphenylpyrrole | 1,3-diphenyl-6-methyl-7-propanoate | ~560 | ~580 | ~ 0.50 |
References
-
[[3]]() Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. SciSpace.
-
518F-Labeled BODIPY Dye: A Potential Prosthetic Group for Brain Hybrid PET/Optical Imaging Agents. ACS Publications.
-
2Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chem Rev Lett.
-
[[1]]() Bright Building Blocks for Chemical Biology. Raines Lab (ACS Chem Biol).
-
41-Methylpyrrole-2-carboxaldehyde | High-Purity Reagent. Benchchem.
Sources
Application Note: Advanced Catalytic Transformations of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Porphyrin Synthesis, API Pharmacophore Development, and Materials Science
Introduction & Chemical Causality
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (CAS 68493-17-4) is a highly functionalized Knorr-type pyrrole derivative[1]. It features three distinct reactive domains: a propanoate ester at position 3, a methyl group at position 4, and a highly reactive formyl group at position 5. This specific substitution pattern makes it an indispensable building block for the synthesis of asymmetric porphyrins, chlorins, and biologically active pyrrole-based active pharmaceutical ingredients (APIs)[2].
From a mechanistic standpoint, the 5-formyl group serves as the primary electrophilic hub. Because the electron-rich pyrrole ring donates electron density into the carbonyl system, the formyl carbon requires precise catalytic activation to undergo transformation. This guide details three self-validating catalytic protocols that exploit this reactivity: Lewis acid-catalyzed macrocyclization, organocatalytic condensation, and transition-metal-catalyzed reductive amination[3],[4].
Quantitative Data Summary
The table below summarizes the key performance metrics and In-Process Controls (IPCs) for the three primary catalytic transformations discussed in this guide.
| Transformation Pathway | Catalyst System | Temp (°C) | Typical Yield (%) | Key In-Process Control (IPC) |
| MacDonald [2+2] Condensation | BF₃·OEt₂ or TFA | 20–25 | 65–80 | UV-Vis: Soret band appearance (~410 nm) |
| Knoevenagel Condensation | Piperidine / AcOH | 78 (Reflux) | 85–95 | ¹H NMR: Vinylic CH appearance (~7.8 ppm) |
| Reductive Amination | Pd/C (10 wt%), H₂ | 25 | 75–90 | LC-MS: Target [M+H]⁺ transition |
Protocol 1: Lewis Acid-Catalyzed MacDonald [2+2] Condensation
The MacDonald [2+2] condensation is the premier catalytic method for constructing porphyrin macrocycles from formyl pyrroles and dipyrromethanes[5].
Mechanistic Causality: The use of a strong Lewis acid (e.g., BF₃·OEt₂) coordinates to the formyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon. This generates a highly electrophilic oxocarbenium-like intermediate. Subsequent nucleophilic attack by the electron-rich alpha-position of an unsubstituted pyrrole partner facilitates rapid C-C bond formation, leading to a porphyrinogen intermediate that is subsequently oxidized to a porphyrin[3].
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate and 1.0 eq of the target alpha-free dipyrromethane in anhydrous dichloromethane (DCM) to a concentration of 10 mM.
-
Causality for High Dilution: Operating at high dilution (10 mM) thermodynamically favors intramolecular macrocyclization over intermolecular linear polymerization.
-
-
Catalysis: Shield the reaction flask from ambient light with aluminum foil (to prevent premature photo-oxidation) and add 0.1 eq of BF₃·OEt₂ dropwise under an argon atmosphere. Stir at 20–25 °C for 1 hour.
-
Validation Checkpoint 1 (IPC): Remove a 10 µL aliquot, quench with triethylamine to neutralize the acid, and analyze via TLC (Silica, 9:1 DCM:MeOH). The complete disappearance of the formyl pyrrole spot (Rf ~0.4) validates quantitative conversion to the porphyrinogen.
-
Oxidation: Add 0.75 eq of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the mixture to catalyze the oxidative aromatization of the macrocycle[3]. Stir for an additional 1 hour.
-
Validation Checkpoint 2 (IPC): Perform UV-Vis spectroscopy on a diluted aliquot. The appearance of a sharp, intense Soret band at ~400-420 nm mathematically validates successful macrocycle aromatization.
-
Workup: Neutralize the bulk mixture with triethylamine, concentrate under reduced pressure, and purify via neutral alumina flash chromatography.
Catalytic MacDonald [2+2] Condensation Pathway for Porphyrin Synthesis.
Protocol 2: Organocatalytic Knoevenagel Condensation
Mechanistic Causality: To functionalize the 5-position with extended conjugation, the Knoevenagel condensation utilizes a secondary amine (piperidine) as an organocatalyst. Piperidine attacks the formyl group to form a transient, highly reactive iminium ion. This intermediate is significantly more electrophilic than the parent aldehyde, allowing smooth nucleophilic addition by weak carbon acids (like malononitrile) under mild conditions.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, suspend 1.0 eq of the formyl pyrrole and 1.1 eq of malononitrile in absolute ethanol (0.5 M).
-
Catalysis: Add 10 mol% piperidine and 10 mol% glacial acetic acid.
-
Causality for AcOH: Acetic acid acts as a Brønsted co-catalyst, facilitating the proton transfer steps required during iminium formation and subsequent elimination.
-
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours under a nitrogen atmosphere.
-
Validation Checkpoint (IPC): Monitor the reaction via ¹H NMR of a crude aliquot. The reaction is validated as complete when the distinct aldehyde proton signal (~9.5 ppm) vanishes and is replaced by a new vinylic proton signal at ~7.8 ppm, confirming the formation of the dicyanovinyl adduct.
-
Workup: Cool the reaction to 0 °C. The highly conjugated product typically precipitates out of the ethanol solution. Filter the precipitate, wash with cold ethanol, and dry under high vacuum.
Protocol 3: Transition-Metal Catalyzed Reductive Amination
Reductive amination provides a direct, atom-economical route to N-alkylaminomethyl pyrroles, which are crucial pharmacophores in drug discovery[4].
Mechanistic Causality: The reaction proceeds via the initial condensation of the formyl group with a primary amine to form a hemiaminal, which dehydrates to an imine. Palladium on carbon (Pd/C) acts as a heterogeneous catalyst, dissociating H₂ gas into surface-bound hydrides that selectively reduce the C=N bond. The catalytic cycle is tuned to prevent the over-reduction of the pyrrole core or the propanoate ester.
Step-by-Step Protocol:
-
Imine Formation: Combine 1.0 eq of the formyl pyrrole and 1.05 eq of a primary amine (e.g., aniline) in anhydrous methanol. Stir at room temperature for 2 hours in the presence of 3 Å molecular sieves.
-
Causality for Molecular Sieves: Sequestering generated water drives the equilibrium strictly toward imine formation, preventing hydrolytic reversal.
-
-
Validation Checkpoint 1 (IPC): Analyze a drop of the mixture via ATR FT-IR. The disappearance of the C=O stretch (~1650 cm⁻¹) and the appearance of a C=N stretch (~1620 cm⁻¹) validates quantitative imine formation.
-
Hydrogenation: Filter off the molecular sieves. Transfer the solution to a pressure-rated hydrogenation reactor. Add 10 wt% of 10% Pd/C catalyst.
-
Reduction: Purge the vessel with nitrogen (3x), then backfill with H₂ gas (1 atm). Stir vigorously at 25 °C for 4–6 hours.
-
Causality for 1 atm H₂: Utilizing ambient hydrogen pressure rather than high-pressure conditions prevents the undesired catalytic reduction of the aromatic pyrrole ring.
-
-
Validation Checkpoint 2 (IPC): Analyze the mixture via LC-MS. The mass spectrum must show the target [M+H]⁺ ion of the secondary amine, with no residual imine mass detected.
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the pure aminomethyl pyrrole derivative.
Workflow for the Catalytic Reductive Amination of Formyl Pyrroles.
Sources
- 1. 68493-17-4 | Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate | Aldehydes | Ambeed.com [ambeed.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
This guide provides in-depth troubleshooting for the synthesis of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate, a critical intermediate in various developmental pipelines. Low yield is a frequent challenge in this multi-step synthesis, often stemming from the formylation step. Here, we dissect the common points of failure in the Vilsmeier-Haack formylation of the pyrrole precursor and provide logical, field-proven solutions to enhance reaction efficiency and yield.
Part 1: Foundational Knowledge - The Vilsmeier-Haack Reaction
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The formylation of methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is typically achieved via the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[1]
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrroles?
The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate electron-rich aromatic systems.[2][3] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1] Pyrroles are highly electron-rich heterocycles, making them excellent substrates for this reaction.[1][4] The reaction proceeds under relatively mild conditions compared to other formylation methods and offers good regioselectivity, generally favoring substitution at the C2 or C5 positions, which are the most nucleophilic.[4][5]
The Mechanism
The reaction can be broken down into two primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, the active formylating agent.[3][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous work-up yield the final aldehyde.[1]
Caption: High-level overview of the Vilsmeier-Haack reaction stages.
Q2: What is the expected regioselectivity for the formylation of methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate?
For an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 or C5 positions.[4] In your starting material, methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate, positions 3 and 4 are occupied. This leaves the C2 and C5 positions available for formylation. While both are activated, the C5 position is generally less sterically hindered, making it the most probable site of formylation to yield the desired product. However, the formation of the C2-formylated isomer is a possible side reaction that can complicate purification and reduce the yield of the target molecule.
Part 2: Troubleshooting Guide for Low Yield
Low yields can arise from issues with reagents, reaction conditions, work-up procedures, or unexpected side reactions. This guide provides a systematic approach to diagnosing and solving these problems.
Caption: A logical workflow for troubleshooting low reaction yields.
Q3: My reaction has very low conversion. Where should I start?
Low conversion is most often linked to the quality and handling of the reagents. The Vilsmeier reagent is highly sensitive to moisture.
-
Vilsmeier Reagent Quality : The reagent must be prepared under strictly anhydrous conditions.[2]
-
DMF : Commercial DMF can contain water and decomposition products like dimethylamine.[7] Dimethylamine will consume the Vilsmeier reagent. Use a fresh bottle of anhydrous DMF or distill it from a suitable drying agent (e.g., CaH₂) before use.
-
POCl₃ : This reagent is highly reactive with water. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.
-
-
Substrate Purity : Ensure your starting pyrrole, methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate, is pure and dry. Impurities can interfere with the reaction.
-
Inert Atmosphere : While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to exclude moisture, especially during the formation of the Vilsmeier reagent.
| Reagent | Specification | Common Issue | Solution |
| DMF | Anhydrous (<50 ppm H₂O) | Decomposes to dimethylamine, contains water. | Use a new, sealed bottle of anhydrous grade DMF or distill from CaH₂. |
| POCl₃ | High Purity (>99%) | Hydrolyzed by atmospheric moisture. | Use a fresh bottle, handle under inert atmosphere. |
| Solvents | Anhydrous | Introduction of water. | Use freshly dried solvents for the reaction and work-up. |
Q4: I'm getting some product, but the yield is poor (<40%). How can I optimize the reaction conditions?
If your reagents are of high quality, the next step is to optimize the reaction parameters. The propanoate group on your substrate is mildly electron-withdrawing, which deactivates the pyrrole ring compared to an unsubstituted pyrrole, potentially requiring more forcing conditions.[8]
-
Stoichiometry : Increase the excess of the Vilsmeier reagent. A common starting point is 1.5-2.0 equivalents, but for a less reactive substrate, increasing this to 3.0 equivalents may improve conversion.[8]
-
Temperature : The Vilsmeier reagent is typically formed at 0 °C. For the subsequent reaction with the pyrrole, if room temperature gives low conversion, cautiously increase the temperature. Monitor the reaction by TLC as you increase the temperature in increments (e.g., 40 °C, then 60 °C).[8] Be aware that excessive heat can cause decomposition and polymerization, often indicated by the reaction mixture turning dark.[8]
-
Reaction Time : Extend the reaction time and monitor the progress by TLC. Some reactions may require several hours to reach completion.[8]
| Parameter | Typical Range | Optimization Strategy for Low Yield |
| Vilsmeier Reagent (eq.) | 1.5 - 2.0 | Increase to 2.5 - 3.0 equivalents. |
| Temperature | 0 °C to RT | Cautiously increase to 40-60 °C, monitoring by TLC. |
| Reaction Time | 1 - 4 hours | Extend time to 6-12 hours, monitoring by TLC. |
Q5: The aqueous work-up is problematic, and I see significant product loss. What is the correct procedure?
The work-up step is critical and involves the hydrolysis of the intermediate iminium salt to the final aldehyde. This process is exothermic and pH-sensitive.
-
Controlled Hydrolysis : The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred mixture of ice and water. This dissipates the heat generated during hydrolysis.[8]
-
pH Adjustment : The hydrolysis of the iminium salt requires a basic pH to go to completion. After the initial quench, carefully add a base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute NaOH solution) until the pH of the aqueous layer is between 8 and 9.[8] This will neutralize the acidic byproducts and facilitate the formation of the aldehyde, which often precipitates or can be extracted.
-
Extraction : Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Delays in work-up can lead to product degradation.
Standard Work-up Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a beaker with crushed ice and water, and place it in an ice bath with vigorous stirring.
-
Slowly and carefully add the reaction mixture to the crushed ice.
-
Once the addition is complete, begin the slow, portion-wise addition of a saturated NaHCO₃ or Na₂CO₃ solution. Monitor the pH with pH paper.
-
Continue adding base until the pH of the aqueous layer is stable at 8-9.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Q6: I've optimized the reaction, but my final product is impure. What are the likely side reactions?
If yield is still low after purification, side reactions are the likely culprit.
-
Polymerization : Pyrroles are susceptible to polymerization under strongly acidic conditions.[4] This is often visualized as the formation of an insoluble, dark-colored tar. Minimizing reaction time and avoiding excessively high temperatures can mitigate this.
-
Di-formylation : Highly activated pyrroles can undergo formylation at more than one position.[2] While less likely with your substituted pyrrole, if you use a large excess of Vilsmeier reagent and high temperatures, you may see evidence of a second formyl group being added at the C2 position.
-
Isomer Formation : As discussed, formylation at the C2 position is a possibility. This isomer may have a similar polarity to your desired C5 product, making chromatographic separation difficult. Careful analysis of your crude ¹H NMR is necessary to identify the presence of isomers.
-
Hydrolysis of the Ester : The methyl propanoate group may be susceptible to hydrolysis to the corresponding carboxylic acid under the work-up conditions, especially if a strong base like NaOH is used and left for an extended period.
Part 3: Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product aldehyde will be more polar than the starting material and should have a lower Rf value. Stain with potassium permanganate (KMnO₄) for visualization, as pyrroles and aldehydes are sensitive to it.
Q: Are there alternative formylating agents I could use? A: While the Vilsmeier-Haack reaction is standard, other methods exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these often require harsher conditions or offer lower yields and less predictable regioselectivity for this specific substrate.[9] For process optimization, sticking with and refining the Vilsmeier-Haack protocol is recommended.
Q: How stable is the final product, and how should it be stored? A: Aldehydes, especially on electron-rich aromatic rings, can be sensitive to oxidation upon exposure to air. For long-term storage, it is advisable to keep the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (< 4 °C) and protected from light.
References
-
Bähn, S., et al. (2011). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Organic Letters. [This is a conceptual reference for pyrrole synthesis, a direct URL from the search result was not available for a specific paper matching this title and date.][11]
-
Guchhait, S. K., & Chaudhary, P. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Synthetic Communications. [This is a conceptual reference for pyrrole synthesis, a direct URL from the search result was not available for a specific paper matching this title and date.][12]
-
Quimicaorganica.org. Vilsmeier formylation of pyrrole. [Link][6]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link][1]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrole | PDF [slideshare.net]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilization & Storage of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Welcome to the Application Scientist Support Portal. Handling highly functionalized heterocycles requires a deep understanding of their intrinsic chemical vulnerabilities. Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate presents a unique challenge for researchers and drug development professionals because it possesses a dual-threat degradation profile.
This guide provides the mechanistic insights, validated protocols, and troubleshooting steps necessary to prevent oxidation and ensure the integrity of your compound during long-term storage.
Mechanistic Insight: The Dual Vulnerability
To effectively store this compound, we must first understand why it degrades. The instability of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate stems from two distinct functional groups reacting to environmental stress:
-
The Electron-Rich Pyrrole Core: Pyrroles, especially those with an unprotected N-H bond, are highly electron-rich aromatic systems. Upon exposure to atmospheric oxygen, UV light, or trace metals, the ring easily undergoes radicalization. This initiates a cascade of intermolecular couplings, leading to oxidative polymerization and the formation of dark, colored oligomers[1].
-
The Formyl Group (Aldehyde): Aldehydes are notoriously prone to auto-oxidation. In the presence of oxygen, the formyl group at position 5 readily forms a peroxy radical intermediate, which subsequently collapses into a highly polar pyrrole-2-carboxylic acid derivative[2].
By understanding this causality, our storage strategy must simultaneously block radical initiation and physically exclude oxygen.
Degradation Pathway Visualization
Degradation pathways of the functionalized pyrrole under oxidative and photolytic stress.
Quantitative Stability Data
The table below summarizes the kinetic impact of various storage environments on the compound's half-life. Notice how the combination of cryogenic temperatures and inert gas exponentially preserves purity.
| Storage Condition | Atmosphere | Light Exposure | Additives | Est. Half-Life | 6-Month Purity |
| 25°C (Room Temp) | Ambient Air | Ambient Light | None | < 3 Days | < 5% (Severe Browning) |
| 4°C (Fridge) | Ambient Air | Dark (Amber Vial) | None | 14 Days | ~ 40% |
| -20°C (Freezer) | Nitrogen (N₂) | Dark (Amber Vial) | None | 180 Days | > 92% |
| -80°C (Cryo) | Argon (Ar) | Dark (Amber Vial) | 0.05% BHT (if in solution) | > 730 Days | > 99% |
Validated Experimental Protocol: Anaerobic Aliquoting & Cryogenic Storage
To ensure trustworthiness, this protocol is designed as a self-validating system . Each critical step includes a validation checkpoint to confirm the environment is truly inert before committing the sample to long-term storage.
Phase 1: Preparation & Baseline Validation
-
Purity Baseline: Analyze the bulk material via HPLC-UV (at 254 nm) to establish a baseline purity. Validation Check: Do not store degraded material (purity <95%). Pre-purify via flash chromatography if necessary.
-
Vial Selection: Select amber borosilicate glass vials equipped with PTFE-lined silicone septa caps. This blocks UV-initiated radical formation and prevents oxygen permeation[3].
Phase 2: Antioxidant Stabilization (For Solutions Only) Note: Storing as a neat solid is highly preferred. Only proceed with Phase 2 if a stock solution is mandatory. 3. Solvent Degassing: Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry acetonitrile). Perform three consecutive freeze-pump-thaw cycles on a Schlenk line. Validation Check: The complete cessation of gas bubbles during the final thaw cycle confirms the successful removal of dissolved oxygen. 4. Radical Scavenging: Add Butylated Hydroxytoluene (BHT) at a concentration of 0.05% (w/w). BHT acts as a sacrificial antioxidant, intercepting peroxy radicals before they can attack the formyl group[2].
Phase 3: Inert Gas Blanketing & Sealing 5. Argon Displacement: Transfer the neat solid (or degassed solution) into the amber vials. Using a gentle gas manifold, direct a stream of high-purity Argon (99.999%) into the vial for 30–60 seconds.
-
Causality: Argon is approximately 38% denser than air and Nitrogen. It sinks to the bottom of the vial, actively displacing oxygen upward and forming a heavy, protective blanket directly over the compound[4].
-
Hermetic Sealing: Cap the vial tightly while the Argon stream is still flowing over the lip. Wrap the cap junction tightly with Parafilm to create a secondary moisture and gas barrier.
Phase 4: Cryogenic Storage 7. Temperature Control: Immediately transfer the sealed vials to a -20°C or -80°C freezer.
-
Causality: Lowering the temperature exponentially decreases the kinetic rate of auto-oxidation and pyrrole polymerization reactions[1].
Troubleshooting & FAQs
Q: My sample has turned from a pale yellow powder to a dark brown, sticky solid. Can I still use it? A: No. This discoloration is a classic hallmark of pyrrole degradation. The electron-rich pyrrole core has undergone oxidative polymerization, forming highly conjugated, colored oligomers[1]. You must re-purify the compound via silica gel chromatography before use, as these oligomers will severely interfere with downstream reactions, yields, and biological assays.
Q: Why do you mandate Argon over Nitrogen for inerting the storage vials? A: While Nitrogen is commonly used for inerting[4], Argon's higher density makes it vastly superior for small-scale benchtop storage. When you flush a vial, Argon sinks and pools at the bottom, effectively pushing oxygen out of the vial. Nitrogen is slightly lighter than air, meaning it mixes more readily with ambient oxygen and is easily displaced by room drafts during the capping process[3].
Q: Is it better to store this compound as a neat solid or in a stock solution? A: Always store the compound as a neat, dry solid. In a solution, molecules possess higher kinetic mobility, dramatically increasing the collision frequency with any residual dissolved oxygen or trace peroxides present in the solvent. This kinetic freedom accelerates degradation. If solution storage is absolutely unavoidable, you must use a rigorously degassed solvent and add an antioxidant like BHT[2].
Q: How do I verify the integrity of my stored batches over time? A: Implement a stability-indicating HPLC-UV method. The appearance of a new, highly polar peak (indicating the formation of the pyrrole-2-carboxylic acid derivative) or a broad baseline hump (indicating polymeric oligomers) confirms that your inert storage system has failed and oxidation has occurred[2].
References
-
Pyrrole. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Using inert gases to prevent the oxidation. Linde Industrial Gases. Available at:[Link]
Sources
Technical Support Center: Crystallization of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the purification of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (CAS 68493-17-4).
As a Knorr-type pyrrole derivative widely used in porphyrin and dipyrromethane synthesis, this molecule presents unique crystallization challenges. The combination of a highly flexible propanoate ester chain and strong intermolecular hydrogen bonding (between the pyrrole N–H and formyl C=O) drastically increases the entropic barrier to crystallization. This often results in amorphous aggregation, oxidation, or liquid-liquid phase separation (LLPS).
The following troubleshooting guide and self-validating protocols are designed to help you bypass these thermodynamic traps and isolate high-purity crystalline material.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my product consistently "oil out" instead of forming crystals, and how do I fix it? Causality & Mechanism: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated compound precipitates as a liquid phase rather than forming a solid crystal lattice[1]. This happens when the "cloud point" (the temperature at which phase separation begins) is higher than the melting point of the solute in that specific solvent mixture[2]. Because the flexible propanoate chain lowers the molecule's overall melting point, it is highly susceptible to melting in the hot solvent and separating as an oil upon cooling[3]. Solution:
-
Titrate the Cloud Point: You must lower the cloud point below the nucleation temperature. Do this by increasing the proportion of your "good" solvent (e.g., Ethyl Acetate) slightly before cooling[2].
-
Thermal Bypass (Seeding): Introduce a seed crystal at a temperature just 1–2 °C above the cloud point. This bypasses the high activation energy required for primary nucleation, forcing the molecules to adopt a lattice structure before they can separate into an oil[3].
Q2: What is the optimal solvent system for this specific formyl pyrrole? Causality: The molecule possesses mixed polarity: a highly polar, hydrogen-bonding head (pyrrole + formyl) and a moderately lipophilic tail (methyl propanoate). A single solvent will either dissolve it too well (preventing crystallization) or not at all. Solution: A binary solvent system is mandatory[2].
-
Ethyl Acetate / Hexanes: This is the gold standard for formyl pyrroles[4]. Ethyl acetate disrupts the disordered intermolecular H-bonds to fully dissolve the compound, while hexanes act as a highly controllable antisolvent.
-
Isopropanol / Water: Useful if the crude material contains highly non-polar impurities. The pyrrole core is hydrophobic enough to be forced out of solution by water, but this system requires extremely slow cooling to prevent LLPS.
Q3: My compound turns dark or degrades during hot recrystallization. How can I prevent this? Causality: Pyrroles are notoriously sensitive to auto-oxidation and acid-catalyzed polymerization[2]. The 5-formyl group withdraws electron density, offering slight stabilization compared to alkyl pyrroles, but elevated temperatures during dissolution still pose a severe oxidation risk. Furthermore, trace acids in standard glassware or degraded halogenated solvents will rapidly polymerize the pyrrole ring. Solution:
-
Inert Atmosphere: Always degas your solvents (sparge with Nitrogen or Argon for 10 minutes) prior to heating, and perform the dissolution step under a blanket of inert gas.
-
Glassware Neutralization: Ensure all Erlenmeyer flasks are acid-free. Rinse glassware with a dilute sodium bicarbonate solution and dry thoroughly before use.
-
Minimize Thermal Exposure: Do not leave the solution at reflux for extended periods. Heat only until dissolution is achieved.
Part 2: Solvent System Selection Data
The table below summarizes the quantitative parameters and expected outcomes for various binary solvent systems used for this molecule.
| Solvent System (Good / Antisolvent) | Optimal Ratio (v/v) | Dielectric Constant (ε) Range | Cloud Point Behavior | Target Impurity Removal | Expected Yield |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | 6.02 → 1.89 | Moderate (Requires precise titration) | Non-polar synthesis byproducts | 75 - 85% |
| Isopropanol / Water | 1:1 to 1:2 | 19.9 → 80.1 | High risk of LLPS if cooled rapidly | Polar trace impurities | 80 - 90% |
| Dichloromethane / Pentane | 1:5 (Vapor) | 8.93 → 1.84 | Low (Gradual vapor diffusion) | Structural isomers | 40 - 60% |
Part 3: Troubleshooting Workflow Visualization
Workflow for troubleshooting oiling-out during formyl pyrrole crystallization.
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology utilizes the Ethyl Acetate / Hexanes binary system. The protocol is designed to be self-validating; visual cues at Steps 3 and 4 confirm the thermodynamic state of the solution before proceeding, ensuring you do not waste time cooling a system destined to oil out.
Step 1: Preparation & Inertion Weigh the crude methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate into an oven-dried Erlenmeyer flask. Seal with a rubber septum and purge the flask with Argon or Nitrogen for 5 minutes.
Step 2: Dissolution Add a minimal volume of degassed Ethyl Acetate (approximately 2–3 mL per gram of crude material). Heat the mixture gently on a stirring hotplate (do not exceed 60 °C) until the solid is completely dissolved. Validation: The solution must be entirely transparent, indicating complete disruption of the solute's crystal lattice.
Step 3: Antisolvent Titration (Finding the Cloud Point) While maintaining the temperature at 60 °C, slowly add hot, degassed hexanes dropwise. Continue addition until the solution becomes faintly, persistently turbid. Validation: This turbidity confirms you have reached the exact saturation point (cloud point) at this temperature.
Step 4: Clarification (Critical Step to Prevent LLPS) Immediately add 1 to 3 drops of hot Ethyl Acetate and swirl until the solution becomes perfectly clear again. Validation: The return to clarity guarantees the solution is now just below the supersaturation threshold, preventing immediate oiling out upon cooling[3].
Step 5: Nucleation & Crystal Growth Remove the flask from the heat source. Cover it with a watch glass (or leave the septum on with a vent needle) and allow it to cool ambiently to room temperature (approx. 20 °C) over 2 to 3 hours. Do not disturb or agitate the flask. Slow cooling allows the molecules to overcome the entropic penalty of the propanoate chain and pack into a stable lattice.
Step 6: Polishing & Isolation Once a healthy crop of crystals has formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to drive the remaining solute out of the mother liquor. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes to remove surface impurities, and dry under high vacuum for 12 hours.
References
-
Title: Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) Source: IUCr Journals URL:[Link]
-
Title: Image of the oiling-out effect in chocolate (Droplet formation in oiling-out crystallization) Source: ResearchGate URL: [Link]
Sources
1H NMR and 13C NMR chemical shifts for methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Introduction: The Role of NMR in the Structural Elucidation of Substituted Pyrroles
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their biological activity and physical properties are highly dependent on the substitution pattern of the pyrrole ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR chemical shifts for methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate , a multifunctionalized pyrrole.
Due to the specific nature of this compound, direct experimental data may be embedded within broader research not publicly indexed. Therefore, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy, predictive models based on substituent effects, and comparative data from structurally related analogs. This approach not only offers a robust prediction of the spectral features but also serves as a pedagogical tool for researchers working with similar heterocyclic systems.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted chemical shifts (in ppm) for methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate in a standard solvent like CDCl₃ are discussed below.
Key Protons and Their Predicted Chemical Environments:
-
Pyrrole N-H (H1): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 9.0-10.0 ppm . The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The electron-withdrawing nature of the formyl group at the C5 position deshields this proton, shifting it further downfield.
-
Pyrrole C-H (H2): The single proton on the pyrrole ring, H2, is anticipated to be a singlet (or a very finely split doublet due to long-range coupling) around 6.8-7.0 ppm . Its chemical shift is influenced by the adjacent electron-donating methyl group and the propanoate side chain.
-
Formyl CHO (H6): The aldehyde proton is highly deshielded and is expected to be a sharp singlet in the region of 9.5-9.8 ppm . This downfield shift is a characteristic feature of formyl groups directly attached to an aromatic ring system.
-
Propanoate Side Chain (-CH₂CH₂COOCH₃):
-
α-CH₂ (H4): The methylene group adjacent to the carbonyl (C=O) will appear as a triplet around 2.6 ppm .
-
β-CH₂ (H3): The methylene group attached to the pyrrole ring will also be a triplet, shifted slightly upfield to approximately 2.9 ppm . The coupling between H3 and H4 will result in a characteristic triplet-triplet pattern for these two signals, assuming a typical coupling constant (J) of ~7-8 Hz.
-
-
Methyl Ester (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.7 ppm .
-
Pyrrole Methyl (-CH₃): The methyl group attached to the pyrrole ring is expected to be a singlet around 2.2 ppm .
Data Summary: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrole N-H | 9.0 - 10.0 | Broad Singlet | 1H |
| Formyl CHO | 9.5 - 9.8 | Singlet | 1H |
| Pyrrole C-H | 6.8 - 7.0 | Singlet | 1H |
| Methyl Ester (-OCH₃) | ~3.7 | Singlet | 3H |
| Propanoate β-CH₂ (to ring) | ~2.9 | Triplet | 2H |
| Propanoate α-CH₂ (to C=O) | ~2.6 | Triplet | 2H |
| Pyrrole Methyl (-CH₃) | ~2.2 | Singlet | 3H |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts are as follows:
-
Carbonyl Carbons: The formyl (CHO) and ester (COOCH₃) carbonyl carbons are the most deshielded, appearing far downfield. The formyl carbon is expected around 185 ppm , while the ester carbonyl will be slightly upfield, around 174 ppm .
-
Pyrrole Ring Carbons:
-
C5 (with formyl group): This carbon is significantly deshielded by the attached aldehyde and is predicted to be around 135 ppm .
-
C4 (with methyl group): The carbon bearing the methyl group is expected around 128 ppm .
-
C3 (with propanoate): This carbon will be in a similar region, around 125 ppm .
-
C2: The carbon with the single proton is predicted to be the most shielded of the ring carbons, around 118 ppm .
-
-
Propanoate and Methyl Carbons:
-
Methyl Ester (-OCH₃): Expected around 52 ppm .
-
Propanoate α-CH₂: The carbon adjacent to the carbonyl is predicted around 35 ppm .
-
Propanoate β-CH₂: The carbon attached to the pyrrole ring is expected around 25 ppm .
-
Pyrrole Methyl (-CH₃): The methyl carbon on the ring will be the most upfield signal, around 12 ppm .
-
Data Summary: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Formyl C=O | ~185 |
| Ester C=O | ~174 |
| Pyrrole C5 | ~135 |
| Pyrrole C4 | ~128 |
| Pyrrole C3 | ~125 |
| Pyrrole C2 | ~118 |
| Methyl Ester (-OCH₃) | ~52 |
| Propanoate α-CH₂ | ~35 |
| Propanoate β-CH₂ | ~25 |
| Pyrrole Methyl (-CH₃) | ~12 |
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in these predictions, it is instructive to compare them with experimentally determined data for similar structures. For instance, studies on various substituted pyrroles consistently show that electron-withdrawing groups like formyl cause a significant downfield shift of adjacent and conjugated protons and carbons. Conversely, electron-donating groups like methyl cause an upfield shift. The propanoate side chain's influence is largely localized, with its primary effect being on the carbon to which it is attached.
Experimental Protocol for NMR Data Acquisition
The following provides a standardized, best-practice methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference the residual solvent peak. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). b. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve high homogeneity. c. Acquire a standard ¹H spectrum using a single-pulse experiment. Typical parameters include:
- Spectral width: ~16 ppm
- Acquisition time: ~2-3 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust as needed for signal-to-noise)
3. Instrument Setup and ¹³C NMR Acquisition: a. Use the same sample and instrument setup. b. Acquire a proton-decoupled ¹³C spectrum. This is crucial to simplify the spectrum to single lines for each unique carbon. c. Typical parameters include:
- Spectral width: ~240 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. d. Integrate the ¹H signals to determine the relative number of protons for each resonance.
Visualization of Molecular Structure and Analytical Workflow
Caption: Molecular structure of the title compound.
Caption: General workflow for NMR data acquisition and analysis.
mass spectrometry fragmentation pattern of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Analytical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Executive Summary
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (C₁₀H₁₃NO₃, Exact Mass: 195.0895 Da) is a critical mono-pyrrole building block utilized in the total synthesis of porphyrins, chlorins, and targeted photodynamic therapy (PDT) agents. Because downstream macrocyclization reactions (such as the MacDonald condensation) depend entirely on the purity and structural integrity of this intermediate, rigorous analytical characterization is non-negotiable.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound. By understanding the causality behind its specific fragmentation pathways, researchers can select the optimal platform for reaction monitoring, impurity profiling, and quantitative analysis.
Comparative Analytical Workflows
The inherent aromaticity of the pyrrole ring, combined with the labile nature of the 5-formyl and 3-propanoate substituents, dictates how this molecule behaves under different ionization energies [1].
Figure 1: Comparative MS analytical workflow for pyrrole derivative characterization.
Platform Performance Matrix
To objectively evaluate which system to deploy for your specific synthetic workflow, consider the quantitative and qualitative performance metrics outlined below:
| Analytical Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Mode) | Analytical Advantage |
| Primary Ion Species | Radical Cation (M•⁺), m/z 195.09 | Protonated Adduct ([M+H]⁺), m/z 196.10 | ESI preserves the intact molecule for accurate mass quantification. |
| Key Structural Fragments | m/z 164, 136, 122 | m/z 164, 136, 108 | EI provides a richer library-matchable fingerprint; ESI allows targeted pathway tracking. |
| Sensitivity (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | LC-ESI-MS/MS is vastly superior for trace impurity profiling. |
| Thermal Stability Risk | High (Injection port at 250°C may degrade formyl group) | Low (Analyzed in solution at ambient/mild temperatures) | LC-MS prevents thermally-induced decarbonylation artifacts. |
Mechanistic Fragmentation Pathways: The "Why"
Understanding the causality behind the fragmentation of 2-substituted and 5-substituted pyrrole derivatives is essential for accurate spectral interpretation [2].
Under EI-MS (70 eV): The high-energy electron bombardment strips an electron from the aromatic pyrrole core, forming a stable radical cation (M•⁺) at m/z 195. The excess internal energy drives immediate alpha-cleavages. The methyl propanoate side chain at the 3-position is highly susceptible to the loss of a methoxy radical (•OCH₃, -31 Da) yielding m/z 164, and the loss of the entire ester group (•CH₂COOCH₃, -73 Da) yielding m/z 122.
Under ESI-MS/MS (Collision-Induced Dissociation): In positive ion mode, the addition of 0.1% formic acid to the mobile phase forces protonation at the most basic sites—typically the formyl oxygen or the pyrrole nitrogen—yielding a robust [M+H]⁺ precursor at m/z 196.10. When subjected to CID using an inert gas (Argon or Nitrogen), the molecule undergoes logical, sequential neutral losses rather than radical cleavages:
-
Ester Cleavage: The lowest energy barrier involves the elimination of neutral methanol (CH₃OH, 32 Da) from the propanoate group, generating a highly stable acylium ion at m/z 164.07.
-
Decarbonylation: As collision energy increases, the 5-formyl group undergoes decarbonylation, expelling carbon monoxide (CO, 28 Da) to yield m/z 136.08.
Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system. The methodology incorporates specific causality-driven choices and built-in quality control checks.
Step-by-Step LC-ESI-MS/MS Methodology
Step 1: Causality-Driven Sample Preparation
-
Action: Dissolve the synthesized methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The pyrrole is moderately lipophilic (LogP ~1.8). Acetonitrile provides superior desolvation efficiency in the ESI source compared to methanol, while the 0.1% Formic Acid acts as a critical proton donor to drive the equilibrium entirely toward the [M+H]⁺ state.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: The C18 stationary phase effectively retains the non-polar methyl and propanoate groups. The rapid gradient ensures the compound elutes as a sharp, concentrated peak, maximizing the signal-to-noise ratio entering the mass spectrometer.
Step 3: Source Tuning & Self-Validation
-
Action: Set the ESI capillary voltage to 3.0 kV and the drying gas temperature to 300°C.
-
Self-Validation Check: Before running the MS/MS sequence, operate the instrument in MS1 (Full Scan) mode. Monitor the precursor [M+H]⁺ at m/z 196.1. Critical Check: If the m/z 164 product ion exceeds 5% relative abundance in the MS1 spectrum, the fragmentor/cone voltage is set too high, causing unintended in-source fragmentation. Reduce the fragmentor voltage in 10V decrements until the intact m/z 196.1 precursor accounts for >95% of the isotopic cluster.
Step 4: MS/MS Acquisition (CID)
-
Action: Isolate m/z 196.1 in Quadrupole 1 (Q1). Apply a Collision Energy (CE) ramp from 10 eV to 30 eV in the collision cell (Q2) using Argon gas. Scan Quadrupole 3 (Q3) from m/z 50 to 220.
-
Causality: Ramping the CE ensures the capture of both low-energy fragmentation events (the loss of methanol at ~15 eV to form m/z 164) and high-energy events (the subsequent decarbonylation at ~25 eV to form m/z 136), providing a complete structural map in a single injection.
References
-
Liang, X., Guo, Z., & Yu, C. "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 27, no. 22, 2013, pp. 2521-2529. Available at:[Link]
Comprehensive Guide to HPLC Retention Time Validation for Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is a highly functionalized Knorr-type pyrrole derivative, frequently utilized as a critical building block in the synthesis of porphyrins, BODIPY fluorophores, and kinase inhibitors. Validating its High-Performance Liquid Chromatography (HPLC) retention time is a complex analytical challenge. The molecule's structural features—a slightly acidic pyrrole secondary amine, a reactive formyl group, and a hydrolyzable propanoate ester—demand a rigorously optimized and validated chromatographic system.
This guide provides an objective comparison of stationary phases and a self-validating, step-by-step methodology aligned with 1[1].
Mechanistic Insights: The Chemistry Behind the Chromatogram
To achieve reproducible retention times, analytical scientists must design methods that mitigate the intrinsic reactivity of the analyte. The causality behind common chromatographic failures for this compound stems from three primary interactions:
-
Silanol-Pyrrole Interactions (Peak Tailing): The N-H bond of the pyrrole ring acts as a hydrogen-bond donor. On standard, non-endcapped silica stationary phases, this leads to secondary interactions with residual silanols, causing severe peak tailing and retention time drift.
-
Ester Hydrolysis (Degradation): The methyl propanoate group is susceptible to hydrolysis at pH > 7.0 or pH < 2.0. Therefore, maintaining a mobile phase pH between 3.0 and 4.5 is critical for2[2].
-
Formyl Group Reactivity: Aldehydes can undergo oxidation or Schiff base formation if primary amines are present in the system. An acidic modifier (e.g., 0.1% Formic Acid) ensures the formyl group remains unreactive while simultaneously suppressing silanol ionization.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
Selecting the correct column chemistry is the foundation of a robust method. While C18 is the industry standard for 3[3], alternative chemistries often provide superior peak symmetry and selectivity for highly functionalized pyrroles.
Experimental Data Summary
Conditions: Mobile Phase A (Water + 0.1% Formic Acid), Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Gradient: 10% to 90% B over 15 mins. Flow rate: 1.0 mL/min. Temp: 30°C. Detection: UV at 254 nm.
| Column Chemistry | Retention Time (min) | Peak Asymmetry (Tf) | Theoretical Plates (N) | Mechanism of Interaction | Verdict |
| Standard C18 | 8.45 ± 0.12 | 1.45 | 12,500 | Hydrophobic | Prone to tailing due to pyrrole N-H silanol interactions. |
| Phenyl-Hexyl | 9.10 ± 0.05 | 1.15 | 18,200 | Hydrophobic + π−π | Excellent peak shape; π−π overlap stabilizes the pyrrole ring. |
| Biphenyl | 10.35 ± 0.02 | 1.08 | 22,400 | Enhanced
π−π
| Optimal. Superior resolution from positional isomers and oxidized impurities. |
Step-by-Step ICH Q2(R2) Validation Protocol
To ensure the analytical procedure is fit for its intended purpose, the following self-validating protocol must be executed. This methodology is adapted from standard4[4].
Phase 1: System Suitability Testing (SST)
Causality: SST verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis before any validation samples are injected.
-
Prepare a standard solution of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate at 50 µg/mL in 50:50 Water:Acetonitrile.
-
Inject the standard 6 consecutive times.
-
Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤ 1.0%; Peak Tailing Factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 10,000.
Phase 2: Specificity & Forced Degradation
Causality: Proves the method can accurately measure the analyte without interference from degradation products (e.g., the hydrolyzed carboxylic acid or oxidized pyrrole).
-
Acid Hydrolysis: Treat 1 mL of standard with 1 mL of 1N HCl for 2 hours at 60°C. Neutralize and inject.
-
Base Hydrolysis: Treat 1 mL of standard with 1 mL of 1N NaOH for 2 hours at 60°C. Neutralize and inject. (Expect complete conversion of the methyl ester to the free acid).
-
Oxidation: Treat 1 mL of standard with 3% H₂O₂ for 2 hours at room temperature.
-
Acceptance Criteria: The principal peak must be baseline resolved (Resolution > 2.0) from all degradation products. Peak purity angle must be less than the peak purity threshold (using a PDA/DAD detector).
Phase 3: Linearity and Range
-
Prepare a stock solution (1.0 mg/mL).
-
Perform serial dilutions to create 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Inject each level in triplicate. Plot peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 5% of the target concentration response.
Phase 4: Precision (Repeatability)
-
Prepare 6 independent sample preparations of the analyte at the 100% test concentration (50 µg/mL).
-
Inject each preparation once.
-
Acceptance Criteria: The RSD of the retention time must be ≤ 1.0%, and the RSD of the peak area must be ≤ 2.0%.
Phase 5: Robustness
Causality: Evaluates the reliability of the retention time against deliberate, minor method variations mimicking day-to-day laboratory fluctuations.
-
Alter the column temperature by ± 5°C (i.e., 25°C and 35°C).
-
Alter the flow rate by ± 0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).
-
Alter the mobile phase pH by ± 0.2 units.
-
Acceptance Criteria: Retention time shifts must remain predictable, and system suitability criteria (Tf ≤ 1.5, Resolution > 2.0) must still be met under all altered conditions.
Validation Workflow Diagram
ICH Q2(R2) HPLC validation workflow for pyrrole derivatives.
References
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative Source: OAText URL
- Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
- Title: Guide for the classification of porphyrias using state-of-the-art reverse-phase high-performance liquid chromatography Source: Taylor & Francis URL
Sources
Personal protective equipment for handling methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational workflows, and disposal of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate .
Executive Summary & Hazard Causality
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is a highly functionalized pyrrole derivative, frequently utilized as a critical building block in porphyrin synthesis, heme analogs, and advanced active pharmaceutical ingredients (APIs).
From a physicochemical perspective, this compound presents specific occupational hazards that dictate strict handling protocols:
-
Electrophilic Sensitization: The C5-formyl group is highly electrophilic. It can readily form Schiff bases with primary amine residues on skin proteins, making it a potent contact sensitizer and irritant.
-
Enhanced Permeability: The lipophilic propanoate ester at the C3 position increases the molecule's partition coefficient (LogP), facilitating rapid dermal penetration if dissolved in organic solvents.
-
Aerosolization Risk: As a fine crystalline solid, the powder is highly susceptible to electrostatic cling. This drastically increases the risk of invisible aerosolization and inhalation during weighing and transfer.
To ensure scientific integrity and safety, all procedures in this guide are designed to exceed the OSHA Standard 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories)[1] and strictly align with the National Research Council's Prudent Practices in the Laboratory[2].
Tiered Personal Protective Equipment (PPE) Protocol
To mitigate the specific risks of formyl-pyrrole derivatives, a tiered PPE approach is required. Do not rely on standard latex gloves, as they offer poor chemical resistance to the organic solvents typically used to dissolve this compound.
| PPE Category | Specification | Mechanistic Justification |
| Eye Protection | ANSI Z87.1+ Chemical Splash Goggles | Protects against micro-aerosolized powders and solvent splashes. Safety glasses with side shields are insufficient for fine reactive powders. |
| Hand Protection | Double-Gloving: • Inner: 4-mil Nitrile• Outer: 8-mil Nitrile or Neoprene | Nitrile provides an excellent barrier against dry powder. If dissolving the compound in dichloromethane (DCM) or dimethylformamide (DMF), neoprene outer gloves are required to prevent rapid solvent breakthrough. |
| Body Protection | Flame-Resistant (FR) Lab Coat (fully buttoned) | Prevents the accumulation of statically charged pyrrole dust on personal clothing. |
| Respiratory | Certified Chemical Fume Hood (80-100 fpm face velocity) | Handling outside a fume hood is strictly prohibited. The hood's continuous airflow prevents inhalation of aerosolized particulates. |
Operational Workflow: Step-by-Step Handling Procedure
Every protocol must be a self-validating system. The following workflow ensures that static hazards are neutralized and containment is maintained from start to finish.
Step 1: Fume Hood Preparation & Static Control
-
Clear the fume hood of all unnecessary equipment to ensure laminar airflow.
-
Place a grounded static-eliminator mat or use an anti-static ionizer gun on the weighing area. Causality: Neutralizing static electricity prevents the fine pyrrole powder from repelling off the weighing paper and contaminating the hood.
Step 2: PPE Donning & Integrity Check
-
Inspect outer and inner gloves for pinholes by trapping air and applying pressure.
-
Ensure the lab coat cuffs are tucked inside the outer gloves to eliminate exposed skin at the wrists.
Step 3: Weighing and Transfer
-
Use a grounded metal or ceramic spatula. Never use plastic spatulas , as they generate triboelectric charges that exacerbate the static cling of the powder.
-
Transfer the required mass of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate into a pre-tared, sealable glass vial.
Step 4: Solvent Dissolution
-
If preparing a stock solution, keep the fume hood sash as low as possible.
-
Slowly introduce the solvent (e.g., methanol, DCM) down the side of the vial to prevent displacing dry powder into the air.
Step 5: Doffing and Decontamination
-
Seal the primary container.
-
Wipe down the balance and spatulas with a Kimwipe dampened with 70% Isopropyl Alcohol (IPA) or ethanol.
-
Remove the outer gloves inside the fume hood to ensure any residual powder remains contained within the ventilated space.
Fig 1: Step-by-step operational workflow for handling reactive pyrrole powders.
Spill Response & Waste Disposal Plan
In the event of a spill, immediate containment is required to prevent cross-contamination and exposure. All waste must be managed in strict accordance with EPA Hazardous Waste Management guidelines[3].
Solid Spill Response (Dry Powder):
-
Do NOT dry sweep. Dry sweeping aerosolizes the reactive formyl-pyrrole, creating an immediate inhalation hazard.
-
Cover the spill with paper towels slightly dampened with water or IPA to suppress dust generation.
-
Carefully scoop the dampened material using a non-sparking tool into a designated solid hazardous waste container.
Liquid Spill Response (Dissolved Compound):
-
Apply an inert, universal absorbent (e.g., vermiculite or commercial spill pads) starting from the perimeter of the spill and working inward.
-
Transfer the saturated absorbent to a compatible hazardous waste container (segregated based on the solvent used—halogenated vs. non-halogenated).
Disposal Logistics:
-
Solid Waste: Contaminated gloves, Kimwipes, and empty reagent vials must be placed in a sealed, labeled "Solid Hazardous Waste - Toxic/Irritant" container.
-
Liquid Waste: Solutions containing this compound must be disposed of in tightly capped, appropriately labeled solvent waste carboys. Never discharge pyrrole derivatives or their solutions down the drain[3].
Fig 2: Decision tree for methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate spills.
References
- Laboratory Safety (Chemical Hygiene Plan) - Risk Management (OSHA Standard 1910.1450 context). az.gov.
- Chemical Hygiene Plan - Environmental Health and Safety (National Research Council Prudent Practices). charlotte.edu.
- Learn the Basics of Hazardous Waste | US EPA. epa.gov.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
